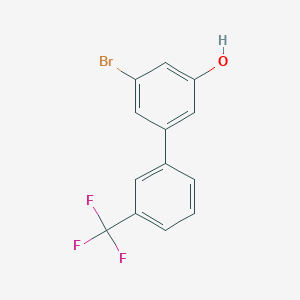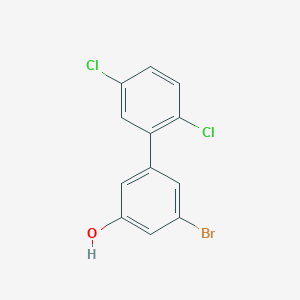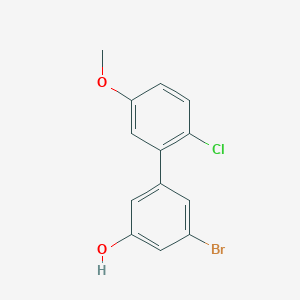
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-2-methoxyphenyl phenol, or 3-Bromo-5-chloro-2-methoxy-benzene-1-ol) is an aromatic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of experiments, including synthesis, biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological processes, such as enzymatic reactions and membrane transport. Additionally, it has been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% is believed to interact with proteins and enzymes in a variety of ways. It is believed to act as an allosteric inhibitor of some enzymes, as well as a substrate for some enzymes. Additionally, it is believed to interact with cell signaling pathways, as well as with membrane transport proteins.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects in various scientific research applications. It has been shown to inhibit some enzymes, as well as to act as a substrate for some enzymes. Additionally, it has been shown to interact with cell signaling pathways, as well as with membrane transport proteins. It has also been shown to have an effect on the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and as such, must be handled with care. Additionally, it can be toxic if inhaled or ingested, and should be used with caution.
Direcciones Futuras
The use of 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% in scientific research has a great potential for future studies. For example, it could be used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on cellular processes, as well as to study the effects of various environmental pollutants on biological systems. Finally, it could be used to study the effects of various drugs on the human body, as well as to study the effects of various environmental pollutants on human health.
Métodos De Síntesis
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% is synthesized using a two-step reaction. The first step involves the reaction of 4-chloro-2-methoxy-benzene-1-ol with bromine in an aqueous solution of sodium hydroxide. The bromination reaction produces 3-bromo-5-chloro-2-methoxy-benzene-1-ol, which is then purified by recrystallization. The second step involves the oxidation of the 3-bromo-5-chloro-2-methoxy-benzene-1-ol with potassium permanganate in aqueous solution. The oxidation reaction produces 3-bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-bromo-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO2/c1-17-13-7-10(15)2-3-12(13)8-4-9(14)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRZWUWWBVYVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686444 |
Source


|
| Record name | 5-Bromo-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-57-4 |
Source


|
| Record name | 5-Bromo-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


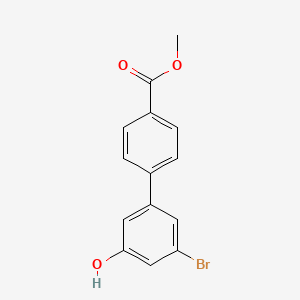
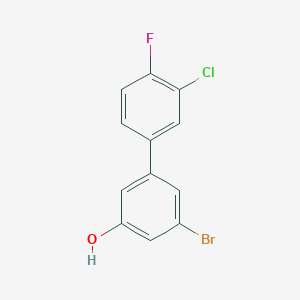

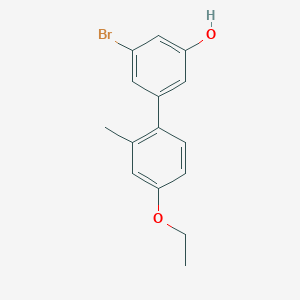
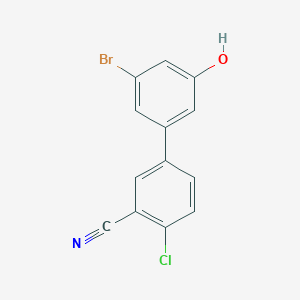


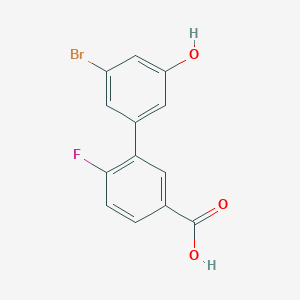
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
